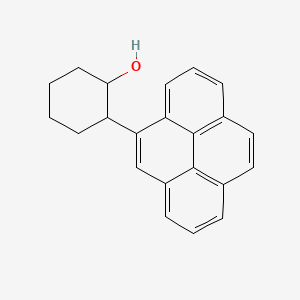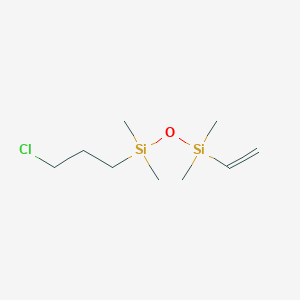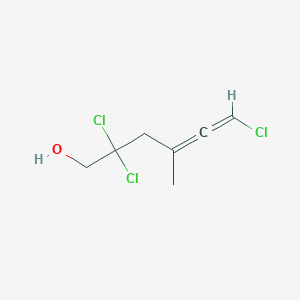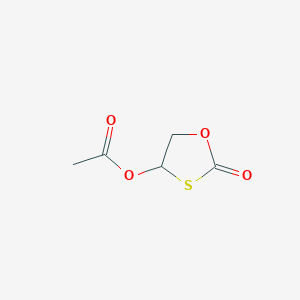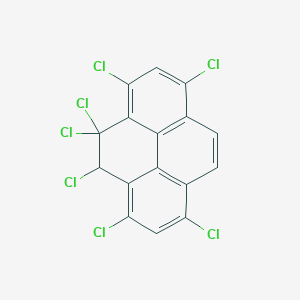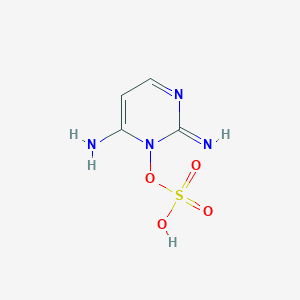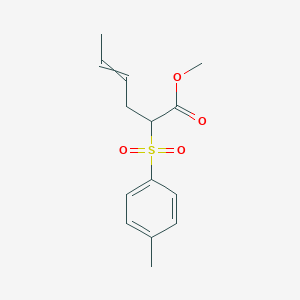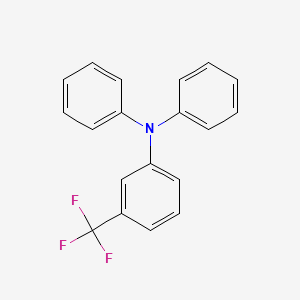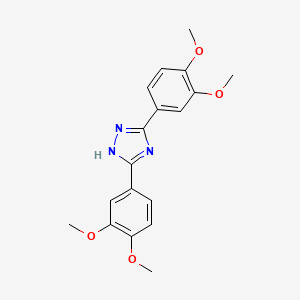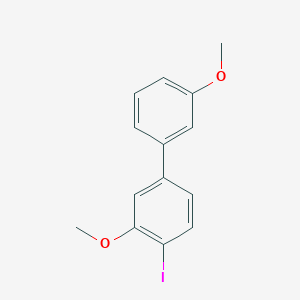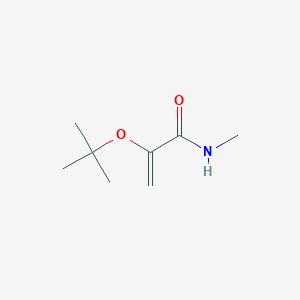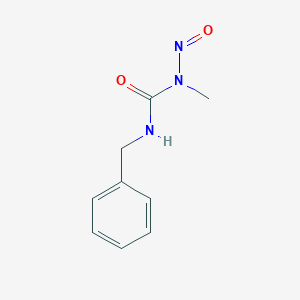
N'-Benzyl-N-methyl-N-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Benzyl-N-methyl-N-nitrosourea is a chemical compound known for its mutagenic and carcinogenic properties. It belongs to the class of nitrosoureas, which are known for their ability to alkylate DNA, leading to mutations and potential carcinogenesis . This compound is of significant interest in scientific research due to its potent biological effects and its use as a model compound in various studies.
准备方法
Synthetic Routes and Reaction Conditions
N’-Benzyl-N-methyl-N-nitrosourea can be synthesized through the reaction of N-methyl-N-nitrosourea with benzyl chloride under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The reaction is carried out at low temperatures to prevent decomposition of the nitrosourea compound.
Industrial Production Methods
While there is limited information on the large-scale industrial production of N’-Benzyl-N-methyl-N-nitrosourea, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment. The key challenge in industrial production is ensuring the stability of the compound during synthesis and storage.
化学反应分析
Types of Reactions
N’-Benzyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:
Alkylation: The compound can transfer its alkyl group to nucleophiles, such as DNA bases, leading to mutations.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form benzylamine and N-methyl-N-nitrosourea.
Common Reagents and Conditions
Alkylation: Common reagents include nucleophiles like DNA bases, and the reaction is typically carried out in aqueous or organic solvents.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products Formed
科学研究应用
N’-Benzyl-N-methyl-N-nitrosourea is used in various scientific research applications, including:
作用机制
N’-Benzyl-N-methyl-N-nitrosourea exerts its effects primarily through alkylation of DNA. The compound transfers its alkyl group to nucleophilic sites on DNA bases, leading to mutations and potential carcinogenesis . The molecular targets include guanine and adenine bases in DNA, and the pathways involved are those related to DNA repair and cell cycle regulation .
相似化合物的比较
Similar Compounds
N-Methyl-N-nitrosourea: Another nitrosourea compound with similar alkylating properties.
N-Nitroso-N-methylurea: Known for its mutagenic and carcinogenic effects.
Uniqueness
N’-Benzyl-N-methyl-N-nitrosourea is unique due to its benzyl group, which enhances its ability to induce mutations compared to other nitrosoureas . The presence of the benzyl group also affects the compound’s stability and reactivity, making it a valuable model for studying the effects of alkylating agents on DNA .
属性
CAS 编号 |
112899-75-9 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
3-benzyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-12(11-14)9(13)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,13) |
InChI 键 |
QKWJOOYYNDMTFR-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NCC1=CC=CC=C1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


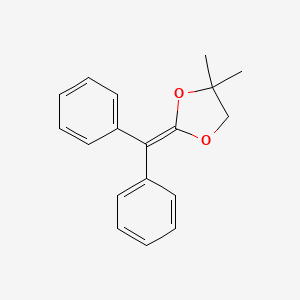
![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
